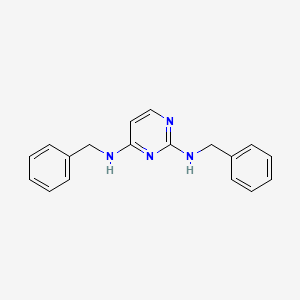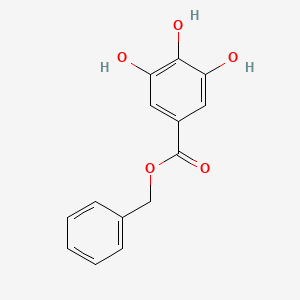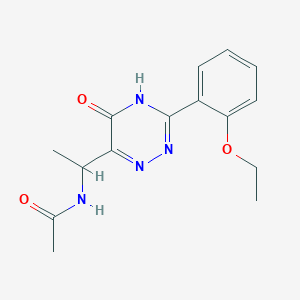
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of '(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate' can be achieved through a multi-step process involving protection, deprotection, and coupling reactions.", "Starting Materials": [ "Indole", "D-Mannitol", "Benzyl chloride", "Benzaldehyde", "Phenylmagnesium bromide", "Acetic anhydride", "Trifluoroacetic acid", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium sulfate" ], "Reaction": [ "Protection of D-Mannitol with benzyl chloride to give benzyl-protected D-Mannitol", "Deprotection of benzyl-protected D-Mannitol with trifluoroacetic acid to give D-Mannitol", "Protection of indole with benzaldehyde to give 2-benzylideneindole", "Coupling of D-Mannitol and 2-benzylideneindole with methanesulfonic acid as a catalyst to give the protected compound", "Deprotection of the protected compound with sodium bicarbonate to give the final product", "Acetylation of the final product with acetic anhydride and triethylamine to give the acetate ester", "Purification of the acetate ester using a combination of solvents such as methanol, diethyl ether, chloroform, and acetone followed by drying with sodium sulfate" ] } | |
CAS-Nummer |
358620-68-5 |
Molekularformel |
C₃₇H₃₇NO₆ |
Molekulargewicht |
591.69 |
Synonyme |
2-(6-O-Acetyl-2,3,4-Tri-O-Benzyl-α-mannopyransoyl)-Indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)

